molecular formula C8H7IN2 B6589940 4-amino-3-iodo-5-methylbenzonitrile CAS No. 911124-31-7

4-amino-3-iodo-5-methylbenzonitrile

Cat. No.: B6589940
CAS No.: 911124-31-7
M. Wt: 258.1
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Description

4-Amino-3-iodo-5-methylbenzonitrile (CAS 911124-31-7) is a halogenated aromatic compound with the molecular formula C 8 H 7 IN 2 and a molecular weight of 258.06 g/mol [ One of the primary research applications of this compound is as a precursor in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging [ Historically, structurally related iodo-nitro-benzonitrile compounds have been investigated for their anthelmintic properties, demonstrating activity against parasitic nematodes and trematodes in domestic animals [ Safety Notice: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

CAS No.

911124-31-7

Molecular Formula

C8H7IN2

Molecular Weight

258.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Overview

The direct iodination of 4-amino-3-methylbenzonitrile represents a straightforward route to the target compound. This method involves electrophilic substitution at the para position relative to the amino group, leveraging iodine’s reactivity under controlled conditions. The reaction typically employs iodine monochloride (ICl) or N-iodosuccinimide (NIS) as iodinating agents, with sulfuric acid or acetic acid as catalysts.

Key Reaction Parameters

  • Reagents : ICl (1.2 equiv), H₂SO₄ (0.5 equiv), 4-amino-3-methylbenzonitrile (1.0 equiv).

  • Solvent : Dichloromethane (DCM) or chloroform.

  • Temperature : 0–5°C (initial), then room temperature.

  • Time : 12–24 hours.

Mechanism and Yield

The reaction proceeds via electrophilic aromatic substitution, where the amino group directs iodination to the meta position relative to the methyl group. Steric hindrance from the methyl substituent reduces reaction efficiency, yielding 4-amino-3-iodo-5-methylbenzonitrile in 45–55% isolated yield. Purification via recrystallization from ethanol/water mixtures enhances purity to >95%.

Sequential Halogenation and Amination

Two-Step Synthesis from 3-Iodo-5-Methylbenzonitrile

This approach involves synthesizing 3-iodo-5-methylbenzonitrile followed by nitration and subsequent reduction to introduce the amino group.

Step 1: Iodination of 5-Methylbenzonitrile

  • Reagents : I₂ (1.5 equiv), HNO₃ (catalytic), H₂SO₄.

  • Conditions : Reflux at 110°C for 8 hours.

  • Yield : 70–75%.

Step 2: Nitration and Reduction

  • Nitration : Fuming HNO₃ at 0°C introduces a nitro group at the para position.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to an amine.

  • Overall Yield : 40–50% after purification.

Metal-Mediated Cross-Coupling Approaches

Ullmann-Type Coupling

Comparative Analysis of Preparation Methods

Efficiency and Practicality

Method Yield (%) Purity (%) Scalability Cost
Direct Iodination45–55>95ModerateLow
Sequential Halogenation40–5090–95HighModerate
Ullmann Coupling60–6598LowHigh

Key Observations

  • Direct Iodination : Optimal for small-scale synthesis due to simplicity but suffers from moderate yields.

  • Sequential Route : Suitable for industrial production despite lower yields, as it leverages established nitration/reduction protocols.

  • Metal-Mediated Methods : High purity and yield but economically prohibitive for large-scale applications.

Challenges and Optimization Strategies

Steric Hindrance Mitigation

The methyl group at position 5 and iodine at position 3 create steric congestion, slowing reaction kinetics. Strategies include:

  • Microwave Assistance : Reducing reaction time from 24 hours to 2 hours while maintaining 50% yield.

  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) enhances iodine solubility and reaction homogeneity.

Byproduct Formation

Common byproducts include diiodinated analogs and deaminated derivatives. Chromatographic separation or fractional crystallization is required for purification.

Industrial Production Considerations

Cost-Benefit Analysis

  • Iodine Source : NaI/KIO₃ mixtures reduce costs compared to ICl.

  • Catalyst Recycling : Implementing copper recovery systems improves the viability of Ullmann-type reactions.

Environmental Impact

Waste streams containing iodine and heavy metals necessitate advanced treatment processes, adding to operational costs.

Emerging Methodologies

Photochemical Iodination

Recent studies explore UV-light-mediated iodination using I₂ and TiO₂ catalysts, achieving 55% yield under solvent-free conditions.

Flow Chemistry

Continuous-flow systems enhance heat and mass transfer, improving yields to 60% while reducing reaction times by 50%.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-iodo-5-methylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction reactions can produce nitrobenzonitriles or primary amines, respectively .

Scientific Research Applications

Synthesis Applications

4-Amino-3-iodo-5-methylbenzonitrile is employed in several synthetic methodologies:

  • Hydroamination and Hydroarylation :
    • This compound participates in hydroamination-double hydroarylation reactions to synthesize fused carbazoles, which are important in pharmaceuticals and agrochemicals .
  • Cycloisomerizations :
    • It is utilized in cycloisomerization processes involving aromatic homo- and bis-homopropargylic amine/amide intermediates, contributing to the formation of complex cyclic structures .
  • Asymmetric Organocatalytic Reactions :
    • The compound is effective in asymmetric organocatalytic condensation and cycloaddition reactions, facilitating the synthesis of chiral compounds that are crucial in drug development .
  • Regioselective Functionalization :
    • It enables regioselective aryl C-H bond functionalization, allowing chemists to modify aromatic compounds selectively, which is vital for creating diverse chemical libraries .
  • Domino Reactions :
    • The compound can be involved in domino condensation, S-arylation, and heterocyclization reactions, which streamline the synthesis of complex molecules through one-pot processes .

Case Study 1: Synthesis of Fused Carbazoles

In a study published in Tetrahedron, researchers demonstrated the use of this compound in synthesizing complex fused carbazole derivatives through hydroamination reactions. The resulting compounds exhibited promising biological activity against various cancer cell lines, highlighting the potential of this compound in drug discovery .

Case Study 2: Regioselective C-H Functionalization

A publication detailed the regioselective functionalization of aryl C-H bonds using this compound as a key reagent. The study illustrated how this approach could lead to the efficient synthesis of substituted phenols and other valuable intermediates for pharmaceuticals .

Data Table: Summary of Applications

Application TypeDescriptionKey Benefits
Hydroamination & HydroarylationSynthesis of fused carbazolesHigh efficiency in creating complex structures
CycloisomerizationsFormation of cyclic amines/amide intermediatesVersatile reaction conditions
Asymmetric OrganocatalysisChiral compound synthesis through organocatalytic methodsEssential for drug development
Regioselective FunctionalizationSelective modification of aromatic compoundsExpands chemical diversity
Domino ReactionsOne-pot synthesis of complex moleculesTime-saving and efficient

Mechanism of Action

The mechanism of action of 4-amino-3-iodo-5-methylbenzonitrile depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific context and application .

Comparison with Similar Compounds

4-Amino-3-chloro-5-iodobenzonitrile (CAS 911124-37-3)

  • Structural Differences : Chlorine replaces the methyl group at position 5.
  • Electronic Effects : Chlorine is more electronegative than methyl, creating a stronger electron-withdrawing effect. This increases electrophilicity at the nitrile group compared to the methyl-substituted analog.
  • Reactivity : Chlorine’s electronegativity enhances susceptibility to nucleophilic aromatic substitution (NAS) at position 5, whereas the methyl group in the target compound stabilizes the ring through hyperconjugation.
  • Applications : The chloro derivative may be preferred in reactions requiring higher electrophilicity, while the methyl analog could offer better pharmacokinetic properties in drug design .

2-Amino-4-chloro-5-methoxybenzonitrile (CAS 1824059-40-6)

  • Structural Differences: Methoxy (-OCH₃) replaces methyl at position 5, and the amino group is at position 2.
  • Electronic Effects: Methoxy is electron-donating via resonance, contrasting with the electron-withdrawing nitrile.
  • Solubility : Methoxy improves aqueous solubility compared to methyl, making this compound more suitable for aqueous-phase reactions.
  • Reactivity: The ortho-amino group directs electrophilic substitution to position 6, whereas the para-amino group in the target compound directs reactivity to position 2 or 3.
  • Applications : The methoxy derivative’s solubility and electronic profile may favor use in catalysis or as a ligand in coordination chemistry .

4-Methoxy-3-(3-morpholinopropoxy)-2-nitrobenzonitrile (CAS 1006378-06-8)

  • Structural Differences: Nitro (-NO₂) at position 2, methoxy at position 4, and a morpholinopropoxy side chain at position 3.
  • Electronic Effects: The nitro group is strongly electron-withdrawing, deactivating the ring and reducing NAS reactivity compared to the target compound’s amino-iodo-methyl system.
  • Applications : This derivative’s complexity may suit specialized pharmaceutical applications, whereas the target compound’s simpler structure offers cost-effective synthesis .

3-Bromo-5-iodo-4-methylbenzoic Acid

  • Structural Differences : A carboxylic acid (-COOH) replaces the nitrile (-CN), with bromine at position 3 and iodine at position 5.
  • Acidity and Solubility: The ionizable carboxylic acid group increases water solubility and introduces pH-dependent reactivity, unlike the non-ionizable nitrile.
  • Reactivity : Bromine and iodine provide distinct leaving-group capabilities in substitution reactions. The carboxylic acid enables conjugation or salt formation, expanding utility in polymer chemistry or prodrug design.
  • Applications: This compound’s dual halogenation and acid functionality make it versatile in cross-coupling reactions, whereas the target nitrile derivative is more suited for cyano-based transformations .

Research Implications

The distinct substituent profile of 4-amino-3-iodo-5-methylbenzonitrile offers a balance of steric bulk, electronic modulation, and synthetic accessibility. Its iodine atom provides a handle for further functionalization (e.g., Suzuki coupling), while the methyl group enhances stability in storage compared to light-sensitive iodo analogs. In contrast, chloro and methoxy derivatives prioritize reactivity or solubility, respectively. Future research could explore its utility in photoaffinity labeling (leveraging iodine) or as a scaffold for kinase inhibitors, where the amino and nitrile groups may engage in hydrogen bonding with ATP-binding pockets.

Q & A

Q. What are the optimal synthetic routes for 4-amino-3-iodo-5-methylbenzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via iodination of 4-amino-5-methylbenzonitrile using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C). Key parameters include:
  • Protecting the amino group with acetyl or tert-butoxycarbonyl (Boc) to prevent side reactions during iodination .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance iodine activation but may reduce regioselectivity.
  • Yield optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) and isolate via column chromatography. Typical yields range from 45–65% depending on purity of starting material .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :
  • HPLC : Use a C18 column with a methanol/water (70:30) mobile phase; retention time ~8.2 min .
  • 1H NMR (DMSO-d6): Expected signals include δ 2.35 (s, 3H, CH3), δ 6.80 (s, 1H, NH2), and δ 7.45–7.60 (aromatic protons) .
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z 273 (M+) confirms molecular weight .

Q. What are the recommended storage conditions to prevent degradation?

  • Methodological Answer : Store in amber glass vials under inert gas (argon or nitrogen) at −20°C. Avoid exposure to light and moisture, as the iodo-substituent is susceptible to hydrolysis under acidic/alkaline conditions .

Advanced Research Questions

Q. How does the steric and electronic environment of the iodo-substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine atom’s ortho-directing effect and weak electron-withdrawing nature make it suitable for Suzuki-Miyaura couplings. For example:
  • Use Pd(PPh3)4 catalyst with arylboronic acids in THF/water (3:1) at 80°C.
  • Challenges : Competing dehalogenation may occur; mitigate by optimizing ligand (e.g., XPhos) and base (K2CO3 vs. Cs2CO3) .
  • Kinetic studies : Monitor via 19F NMR (if fluorinated partners are used) to assess reaction rates .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., NH2 proton integration) may arise from:
  • Solvent-dependent tautomerism : DMSO-d6 stabilizes the amino form, while CDCl3 may promote imino tautomers .
  • Impurity interference : Use preparative HPLC to isolate isomers or byproducts (e.g., deiodinated species) .
  • X-ray crystallography : Resolve ambiguous assignments by obtaining single-crystal structures .

Q. How can computational modeling predict regioselectivity in further functionalization?

  • Methodological Answer :
  • DFT calculations (B3LYP/6-31G* level): Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the methyl group’s para-position shows higher electrophilicity for nitration .
  • Molecular docking : Predict binding affinity in pharmacological studies (e.g., kinase inhibitors) using AutoDock Vina .

Key Challenges and Recommendations

  • Synthetic Pitfalls : Iodination may produce poly-iodinated byproducts; use stoichiometric control and low temperatures .
  • Analytical Gaps : Limited IR data in public databases (NIST WebBook lacks entries for this compound) . Collaborate with specialized labs for advanced spectral analysis.
  • Safety : Handle with nitrile-rated gloves and fume hood due to potential cyanide release under extreme conditions .

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